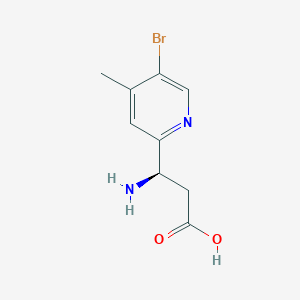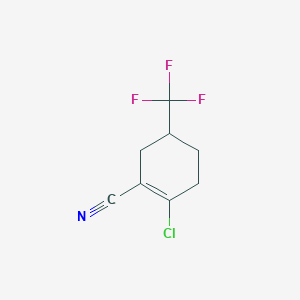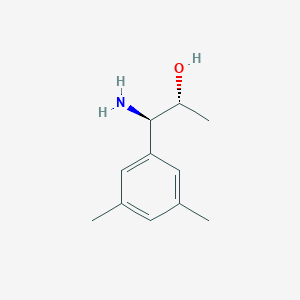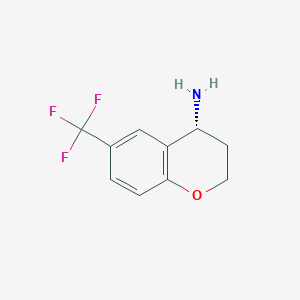
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(5-chloro-4-methylpyridin-2-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(5-fluoro-4-methylpyridin-2-YL)propanoic acid: Contains a fluorine atom instead of bromine.
(3R)-3-Amino-3-(5-iodo-4-methylpyridin-2-YL)propanoic acid: Iodine atom replaces the bromine.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid imparts unique chemical properties such as higher reactivity in substitution reactions and distinct biological interactions compared to its chloro, fluoro, and iodo analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
GWJDQAWJSPKMIJ-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=NC=C1Br)[C@@H](CC(=O)O)N |
Kanonische SMILES |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)

![2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)


![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)



![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)



![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)
